Cas no 454712-97-1 (3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid)

3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid 化学的及び物理的性質
名前と識別子
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- 3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid
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- MDL: MFCD24537102
3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B538120-100mg |
3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid |
454712-97-1 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-314232-0.05g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
TRC | B538120-50mg |
3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid |
454712-97-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-314232-0.1g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95.0% | 0.1g |
$366.0 | 2025-03-19 | |
Enamine | EN300-314232-0.5g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95.0% | 0.5g |
$824.0 | 2025-03-19 | |
Enamine | EN300-314232-5g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95% | 5g |
$3065.0 | 2023-09-05 | |
Aaron | AR01BVWT-2.5g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
Aaron | AR01BVWT-10g |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95% | 10g |
$6275.00 | 2023-12-14 | |
1PlusChem | 1P01BVOH-500mg |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95% | 500mg |
$1081.00 | 2024-05-02 | |
A2B Chem LLC | AW33089-250mg |
3-[benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
454712-97-1 | 95% | 250mg |
$587.00 | 2024-04-20 |
3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acidに関する追加情報
Comprehensive Overview of 3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 454712-97-1)
3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 454712-97-1) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. Its unique structure, featuring a tert-butoxy carbonyl (Boc) protecting group and a benzyl(methyl)amino moiety, makes it a valuable intermediate for drug development. The compound's carboxylic acid functionality further enhances its reactivity, enabling seamless integration into complex molecular frameworks. Researchers often explore its potential in targeted drug delivery systems and enzyme inhibition studies, aligning with the growing demand for precision medicine.
In recent years, the scientific community has shown increasing interest in Boc-protected amino acid derivatives like 3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid. This surge is driven by advancements in peptide-based therapeutics, a hot topic in biopharmaceutical innovation. The compound's stability under acidic conditions and compatibility with solid-phase peptide synthesis (SPPS) protocols make it ideal for developing novel antimicrobial peptides and cancer-targeting agents. These applications resonate with current trends in personalized healthcare, where structure-activity relationship (SAR) studies are pivotal for optimizing drug efficacy.
From a synthetic chemistry perspective, CAS No. 454712-97-1 exemplifies the strategic use of protecting groups in multi-step organic reactions. The Boc group can be selectively removed under mild acidic conditions, allowing precise control over reaction pathways—a critical factor in green chemistry initiatives. Laboratories focusing on sustainable synthesis often prioritize such compounds to minimize waste generation, addressing environmental concerns raised by regulatory bodies like the EPA. Furthermore, its chiral center enables enantioselective synthesis, catering to the pharmaceutical industry's need for optically pure intermediates.
The compound's role extends to proteomics research, where it serves as a building block for custom peptide libraries. With the rise of AI-driven drug discovery, datasets incorporating 3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid derivatives help train machine learning models to predict bioactive molecules. This intersection of chemistry and computational biology highlights its relevance in cutting-edge high-throughput screening (HTS) platforms. Additionally, its logP value and hydrogen bonding capacity are frequently analyzed in QSAR modeling, addressing frequent queries about "optimizing peptide permeability" in drug design forums.
Quality control protocols for 454712-97-1 emphasize HPLC purity validation and mass spectrometry characterization, ensuring batch-to-batch consistency for critical research. These procedures align with FDA guidelines for Good Manufacturing Practice (GMP)-grade materials, particularly for preclinical studies. As the demand for modified amino acids grows in bioconjugation techniques (e.g., antibody-drug conjugates), this compound's orthogonal reactivity positions it as a versatile tool for click chemistry applications. Such versatility explains its recurring mention in patents related to targeted therapy platforms.
Storage recommendations for 3-Benzyl(methyl)amino-2-{(tert-butoxy)carbonylamino}propanoic Acid typically suggest anhydrous conditions at -20°C to preserve its hydrolytic stability—a common concern among researchers troubleshooting peptide coupling yields. Its MSDS data sheets provide detailed handling instructions, reflecting industry standards for laboratory safety. When compared to analogous N-protected amino acids, this compound demonstrates superior solubility in DMF/DMSO, a property frequently discussed in organic chemistry forums seeking alternatives to traditional solvents.
Emerging applications include its use in metal-organic frameworks (MOFs) for controlled release systems, capitalizing on the compound's carboxylate coordination sites. This innovation addresses the trending search term "smart drug carriers" in materials science literature. Moreover, its fluorescence quenching properties are being investigated for biosensor development, particularly in real-time enzymatic assay designs—an area gaining traction in diagnostic technology circles.
In summary, CAS No. 454712-97-1 represents a multifaceted tool for modern chemical biology, bridging traditional synthesis with contemporary therapeutic platforms. Its adaptability across drug discovery pipelines, from hit identification to lead optimization, ensures sustained relevance in both academic and industrial settings. As research trends shift toward fragment-based drug design and covalent inhibitors, the compound's modifiable functional groups offer ample opportunities for structural diversification—answering the persistent industry question: "How to expand bioactive chemical space efficiently?"
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